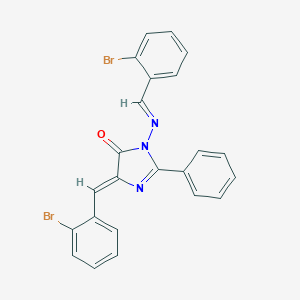
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide, commonly known as CTB, is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. CTB belongs to the class of benzothiadiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. CTB has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. CTB has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
CTB has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CTB inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTB has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, CTB has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using CTB in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. CTB also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. One limitation of using CTB in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for research on CTB. One area of interest is the development of CTB analogs with improved solubility and bioavailability. Another area of interest is the investigation of CTB's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of CTB and to identify its molecular targets.
合成法
The synthesis of CTB involves the reaction of 5-chloro-2,1,3-benzothiadiazole-4-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, and the resulting product is purified through column chromatography.
科学的研究の応用
CTB has been extensively studied in scientific research for its potential therapeutic applications. In vitro studies have shown that CTB exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTB has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
特性
分子式 |
C16H14ClN3O4S |
|---|---|
分子量 |
379.8 g/mol |
IUPAC名 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H14ClN3O4S/c1-22-11-6-8(7-12(23-2)15(11)24-3)16(21)18-13-9(17)4-5-10-14(13)20-25-19-10/h4-7H,1-3H3,(H,18,21) |
InChIキー |
RVSUNLHTZKWYKX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)

![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)



